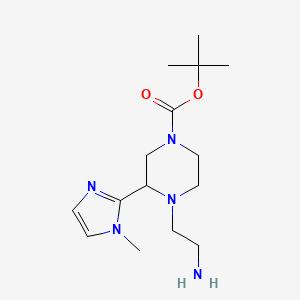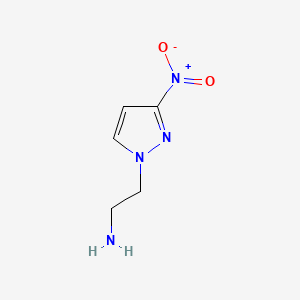
2-(Pyrimidin-5-yl)quinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrimidin-5-yl)quinazolin-4-ol is a heterocyclic compound that features a quinazoline core fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both quinazoline and pyrimidine moieties in its structure contributes to its diverse pharmacological profile.
Mechanism of Action
Target of Action
The primary targets of 2-(Pyrimidin-5-yl)quinazolin-4-ol are Pseudomonas aeruginosa . This compound has shown to have a broad spectrum of antimicrobial activity, making it effective against a variety of bacterial strains .
Mode of Action
This compound interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . It does this at sub-minimum inhibitory concentrations (sub-MICs), with IC 50 values of 3.55 and 6.86 µM . This compound also decreases cell surface hydrophobicity, compromising bacterial cells adhesion .
Biochemical Pathways
The compound affects the quorum sensing system of Pseudomonas aeruginosa . It curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together . Additionally, it impedes Pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of biofilm formation and the reduction of other virulence factors in Pseudomonas aeruginosa . These effects occur at low concentrations without affecting bacterial growth, indicating the compound’s promising profile as an anti-virulence agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-5-yl)quinazolin-4-ol typically involves the condensation of 2-aminobenzamide with pyrimidine-5-carbaldehyde under acidic or basic conditions. One common method includes the use of a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This reaction proceeds efficiently under mild conditions, providing good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-5-yl)quinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone and pyrimidine derivatives, which can exhibit enhanced biological activities.
Scientific Research Applications
2-(Pyrimidin-5-yl)quinazolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-ol: Lacks the pyrimidine ring but shares the quinazoline core.
Pyrimidin-4-ol: Contains the pyrimidine ring but lacks the quinazoline core.
2-(Pyrimidin-5-yl)quinazoline: Similar structure but without the hydroxyl group at the 4-position.
Uniqueness
2-(Pyrimidin-5-yl)quinazolin-4-ol is unique due to the presence of both quinazoline and pyrimidine rings, which contribute to its diverse biological activities. The hydroxyl group at the 4-position enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-pyrimidin-5-yl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-12-9-3-1-2-4-10(9)15-11(16-12)8-5-13-7-14-6-8/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUYSNKZVFEHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2886058.png)




![2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide](/img/structure/B2886066.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2886068.png)
![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2886070.png)

![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2886073.png)



